7-Bromo-3,3-difluoroindolin-2-one is a synthetic organic compound belonging to the indole family, which is characterized by its unique combination of bromine and fluorine substituents on the indolin-2-one core structure. This compound exhibits significant chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. The presence of halogens, particularly bromine and fluorine, enhances its reactivity and potential as a pharmaceutical agent.
7-Bromo-3,3-difluoroindolin-2-one is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It falls under the broader category of indole derivatives, which are known for their diverse biological activities.
The synthesis of 7-bromo-3,3-difluoroindolin-2-one typically involves several key steps:
The reaction conditions for both bromination and fluorination need to be optimized to ensure high yields and purity. For instance, bromination reactions may require the use of solvents like dichloromethane at low temperatures to control the reaction rate and selectivity .
The molecular formula for 7-bromo-3,3-difluoroindolin-2-one is . The structure features:
The compound's molecular weight is approximately 232.05 g/mol. The structural configuration significantly influences its reactivity and interaction with biological targets.
7-Bromo-3,3-difluoroindolin-2-one can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for 7-bromo-3,3-difluoroindolin-2-one involves its interaction with biological targets such as enzymes or receptors. The halogen substituents enhance binding affinity and selectivity towards these targets, potentially modulating their activity . This interaction may lead to various biological effects, making it a candidate for drug development.
Relevant data from analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry can provide insights into its purity and structural integrity .
7-Bromo-3,3-difluoroindolin-2-one finds applications primarily in:
7-Bromo-3,3-difluoroindolin-2-one represents a strategically engineered indolinone derivative garnering significant interest within contemporary drug discovery pipelines. This compound belongs to the class of halogenated oxindoles, characterized by a bicyclic framework comprising a benzene ring fused to a five-membered lactam ring (pyrrolidin-2-one). The core indolin-2-one scaffold is recognized as a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products, serving as a versatile template for designing ligands targeting diverse biological pathways. The deliberate introduction of halogen atoms—specifically bromine at the C7 position and two fluorine atoms at the C3 position—imparts distinct physicochemical and pharmacological properties, differentiating it from simpler indolinones and enhancing its potential as a key building block for developing targeted therapeutics. Its systematic name according to International Union of Pure and Applied Chemistry nomenclature is 7-bromo-3,3-difluoro-1,3-dihydro-2H-indol-2-one, and it possesses the Chemical Abstracts Service Registry Number 1360928-68-2 [1].
Halogenated indolinones occupy a critical niche in rational drug design, primarily due to their ability to modulate key biological targets with high specificity. The incorporation of halogens—particularly bromine and fluorine—into the indolinone scaffold profoundly influences molecular interactions critical for drug efficacy:
Table 1: Comparison of Key Properties in Halogenated Indolinone Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Advantages in Drug Discovery |
---|---|---|---|---|
7-Bromo-3,3-difluoroindolin-2-one | C₈H₄BrF₂NO | 248.03 | Bromine (C7), Geminal Difluoro (C3) | High synthetic versatility, enhanced metabolic stability, strong halogen bonding potential |
5-Nitroindolin-2-one | C₈H₆N₂O₃ | 178.15 | Nitro group (C5) | Electron-withdrawing group, potential for antimitotic activity |
3-Fluoroindolin-2-one | C₈H₆FNO | 151.14 | Monofluoro (C3) | Moderate metabolic stability improvement vs. non-fluorinated |
6-Bromo-3,3-difluoro-1-methylindolin-2-one | C₉H₆BrF₂NO | 262.05 | Bromine (C6), Difluoro (C3), N-Methyl | Enhanced membrane permeability, further metabolic stability |
The specific substitution pattern in 7-bromo-3,3-difluoroindolin-2-one is not arbitrary; each halogen confers distinct and often synergistic effects on the molecule's electronic configuration, steric profile, and overall reactivity, crucial for its biological performance and synthetic utility.
Synthetic Leverage: The bromine atom at C7 is perhaps its most strategically valuable feature for medicinal chemists. It acts as a perfect handle for palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of a vast array of aryl, heteroaryl, alkenyl, alkynyl, or alkyl groups at this position, enabling rapid exploration of structure-activity relationships to optimize target affinity, solubility, or other properties without modifying the critical 3,3-difluoro lactam core [1]. For example, nucleophilic substitution with sodium methoxide readily yields 7-methoxy-3,3-difluoroindolin-2-one [1].
Conformational and Electronic Impact of C3 Geminal Difluorination:
Table 2: Spectroscopic Characterization Data for 7-Bromo-3,3-difluoroindolin-2-one [1]
Spectroscopic Technique | Conditions/Parameters | Key Data and Assignments |
---|---|---|
¹H Nuclear Magnetic Resonance | 400 MHz, DMSO-d6 | δ 7.85 (d, J = 8.4 Hz, 1H, H5); δ 7.62 (s, 1H, H4); δ 7.28 (d, J = 8.4 Hz, 1H, H6); δ 6.50 (s, 1H, NH) |
¹³C Nuclear Magnetic Resonance | 100 MHz, DMSO-d6 | δ 176.5 (C=O); δ 152.3 (t, J{C-F} ~ 250 Hz, C3); δ 134.2 (C-Br); δ 128.9, 128.0, 124.5, 122.1, 115.7 (Aromatic C); δ 110.5 (t, J{C-F} ~ 30 Hz, C3a) |
High-Resolution Mass Spectrometry (ESI) | Positive Mode | m/z calculated for C₈H₅BrF₂NO⁺ [M+H]⁺: 247.9412; Found: 247.9408 |
The combination of the versatile 7-bromo substituent and the stabilizing, conformationally restricting 3,3-difluoro modification creates a multifaceted building block. Its synthesis typically involves a sequential approach: bromination of an indolin-2-one precursor at the 7-position using reagents like N-bromosuccinimide under controlled low temperatures (0–5°C) to minimize side reactions, followed by fluorination of the 3-position using diethylaminosulfur trifluoride or Deoxo-Fluor [1]. The resulting compound exhibits distinct reactivity, undergoing nucleophilic substitution at C7, controlled reduction of the carbonyl group, or oxidation under strong conditions [1]. Its characteristic spectroscopic signatures, confirmed by Nuclear Magnetic Resonance and mass spectrometry, provide essential tools for identity verification and purity assessment crucial for its application in medicinal chemistry research [1].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0